molecular formula C19H15BrN2O2S B2424019 benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851800-91-4

benzofuran-2-yl(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2424019
CAS RN: 851800-91-4
M. Wt: 415.31
InChI Key: UJDGRKTWCRHHED-UHFFFAOYSA-N
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Description

Benzofuran derivatives are known for their wide range of biological and pharmacological activities, including anticancer properties . Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . The chemical structure of benzofuran is composed of fused benzene and furan rings .


Synthesis Analysis

Benzofuran derivatives can be synthesized using the core of benzofuran . The 2-benzylbenzofuran ring can be altered to 2-alkylbenzofuran to improve both the steric effect and charge distribution of the compound . Then, electron-rich groups like 2-bromophenacyl, phenacyl, and napthylacyl- are substituted onto the imidazole ring, preferably into the 3-position .


Molecular Structure Analysis

The molecular structure of benzofuran is composed of fused benzene and furan rings . The structure of benzofuran derivatives can be altered to improve both the steric effect and charge distribution of the compound .


Chemical Reactions Analysis

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities . For example, derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (compound 10b) has shown significant antiproliferative activity and selective inhibition .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Synthesis and Biological Activities : Shankar et al. (2018) synthesized a series of benzofuran-2-yl(phenyl)methanone analogs, including compounds related to the specified chemical. These compounds were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains. They also assessed cytotoxicity on human cancer cell lines. The study found several compounds demonstrating significant antimicrobial and non-toxic nature against cancer cell lines (Shankar et al., 2018).
  • Antimicrobial and Antioxidant Synthesis : Rashmi et al. (2014) reported on the synthesis of benzofuran-2-yl(phenyl)methanone derivatives and their antimicrobial and antioxidant properties. They found that these compounds displayed varying degrees of antimicrobial activity, with some showing significant antibacterial action (Rashmi et al., 2014).

Synthesis and Characterization

  • Microwave Assisted Synthesis : Ashok et al. (2017) conducted a study on the solvent-free microwave-assisted synthesis of substituted benzofuran-2-yl methanones. This method provided an efficient way to produce these compounds, which were then screened for antibacterial and antifungal activities (Ashok et al., 2017).
  • Facile Synthesis Approach : Zhang et al. (2012) described a facile synthesis method for benzofuran-2-yl(carbazolyl)methanone derivatives. This approach utilized ultrasound-assisted reactions, offering easy access to these derivatives in good yields (Zhang et al., 2012).

Specific Application in Antiproliferative and Antimicrobial Effects

  • Antiproliferative and MDR Reversal : Parekh et al. (2011) synthesized a series of benzofuran-2-yl pyrazol methanone derivatives. These compounds were studied for their antiproliferative activity and potential to reverse multidrug resistance in cancer cell lines. Some compounds showed promising results in these areas (Parekh et al., 2011).

Future Directions

Benzofuran derivatives have emerged as important scaffolds with many biological properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

properties

IUPAC Name

1-benzofuran-2-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDGRKTWCRHHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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